(R)-2-Amino-3-(3-hydroxy-4-methyl-isoxazol-5-YL)-propionic acid
Overview
Description
(R)-2-Amino-3-(3-hydroxy-4-methyl-isoxazol-5-YL)-propionic acid, commonly known as AMPA, is an amino acid derivative that belongs to the class of glutamate receptor agonists. AMPA is a potent and selective agonist of the AMPA receptor, which is a subtype of ionotropic glutamate receptors. AMPA has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy.
Mechanism of Action
AMPA exerts its effects by binding to and activating the AMPA receptor, which is a subtype of ionotropic glutamate receptors. Activation of the AMPA receptor leads to the influx of cations, such as sodium and calcium, into the postsynaptic neuron, which leads to depolarization and the generation of an action potential. This, in turn, leads to the release of neurotransmitters, such as dopamine and serotonin, which are involved in various physiological processes.
Biochemical and Physiological Effects:
Activation of the AMPA receptor by AMPA leads to a variety of biochemical and physiological effects. These include increased synaptic transmission, enhanced cognitive function, improved motor function, and reduced seizure activity. AMPA has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
AMPA is a potent and selective agonist of the AMPA receptor, which makes it a valuable tool for studying the physiological and biochemical effects of AMPA receptor activation. However, one limitation of using AMPA in lab experiments is its potential cytotoxicity at high concentrations. Another limitation is its short half-life, which requires frequent administration to maintain its effects.
Future Directions
There are several future directions for research on AMPA. One area of interest is the development of AMPA receptor modulators that can selectively enhance or inhibit AMPA receptor activity. Another area of interest is the use of AMPA in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to elucidate the precise mechanisms underlying the neuroprotective effects of AMPA and its potential therapeutic applications in other neurological disorders.
Scientific Research Applications
AMPA has been extensively studied for its potential therapeutic applications in various neurological disorders. In Alzheimer's disease, AMPA has been shown to improve memory and cognitive function by enhancing synaptic transmission. In Parkinson's disease, AMPA has been shown to protect dopaminergic neurons from oxidative stress and improve motor function. In epilepsy, AMPA has been shown to reduce seizure activity by modulating glutamate receptor activity.
properties
IUPAC Name |
(2R)-2-amino-3-(4-methyl-3-oxo-1,2-oxazol-5-yl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4/c1-3-5(13-9-6(3)10)2-4(8)7(11)12/h4H,2,8H2,1H3,(H,9,10)(H,11,12)/t4-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKCZEULAPHDJP-SCSAIBSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ONC1=O)CC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(ONC1=O)C[C@H](C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101168204 | |
Record name | (αR)-α-Amino-2,3-dihydro-4-methyl-3-oxo-5-isoxazolepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101168204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
211191-54-7 | |
Record name | (αR)-α-Amino-2,3-dihydro-4-methyl-3-oxo-5-isoxazolepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=211191-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αR)-α-Amino-2,3-dihydro-4-methyl-3-oxo-5-isoxazolepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101168204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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